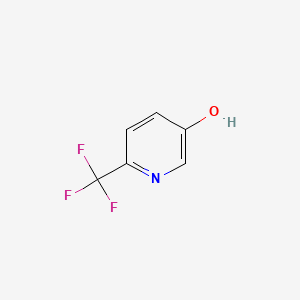

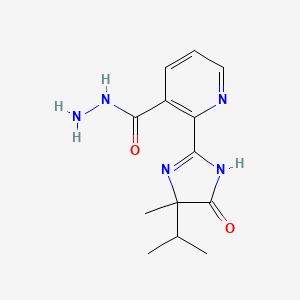

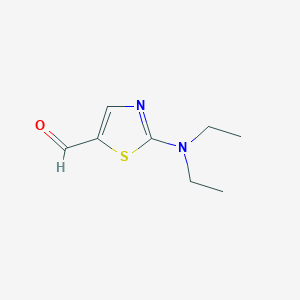

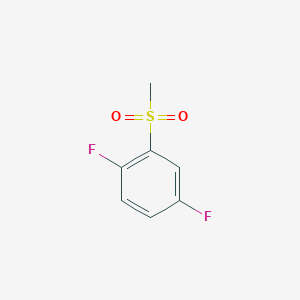

![molecular formula C12H8F3NOS B1304216 4-Metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-carbaldehído CAS No. 438577-61-8](/img/structure/B1304216.png)

4-Metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-carbaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds containing the trifluoromethyl group has been a subject of interest due to their potential applications. In the context of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, similar compounds have been synthesized using various reagents and methods. For instance, novel pyrazole-4-carbaldehydes with a trifluoromethylphenyl moiety were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this reagent in introducing aldehyde functionality to heterocyclic compounds . Additionally, the synthesis of bis-trifluoromethyl thiazoline and thiazole derivatives from a trifluoromethyl ketone precursor was reported, highlighting the use of anti-Michael addition and condensation reactions with thioamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined, revealing the coplanarity of the aldehydic fragment with the pyrazole ring and specific intermolecular interactions . Similarly, the crystal structure of an imidazo[2,1-b][1,3,4]thiadiazole derivative was described, with the structure being stabilized by intermolecular interactions . These findings suggest that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde may also exhibit specific molecular conformations and intermolecular interactions that could be characterized by similar methods.

Chemical Reactions Analysis

The reactivity of carbaldehyde-containing heterocycles can lead to various chemical transformations. For instance, thiadiazole carbaldehydes can be converted into tetraazapentalenes through a series of reactions involving bromination, treatment with sodium azide, and decomposition . This indicates that the aldehyde group in such compounds can participate in further chemical reactions, potentially leading to the synthesis of novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes are influenced by their molecular structure. The presence of electron-withdrawing trifluoromethyl groups can affect the compound's spectroscopic properties and reactivity. For example, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole carbaldehyde derivative were investigated, revealing insights into the molecule's stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . Additionally, the antimicrobial activities of thiazolidinone derivatives synthesized from a methylthiazole carbaldehyde were evaluated, showing moderate to good activity, which suggests that the compound may also possess biological activity .

Aplicaciones Científicas De Investigación

Papel en el Desarrollo de Medicamentos

El grupo trifluorometil, que está presente en el compuesto, es una característica común en muchos medicamentos aprobados por la FDA . La incorporación de flúor o grupos funcionales que contienen flúor en los compuestos puede afectar significativamente el crecimiento farmacéutico . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos medicamentos.

Síntesis de Hidrazonas

Este compuesto se ha utilizado en la síntesis de una nueva serie de hidrazonas . Las hidrazonas son una clase de compuestos orgánicos que se han estudiado por sus posibles propiedades antimicrobianas y antioxidantes .

Aplicaciones Antimicrobianas

Las hidrazonas sintetizadas usando este compuesto se han probado para sus propiedades antimicrobianas . Han mostrado actividad de inhibición del crecimiento moderada a buena contra varios tipos de bacterias .

Aplicaciones Antioxidantes

Algunas de las hidrazonas sintetizadas usando este compuesto han mostrado buenas propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres .

Regulación de la Inflamación Central

Este compuesto puede desempeñar un papel importante en la regulación de la inflamación central . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades asociadas con la inflamación en el sistema nervioso central .

Control del Proceso de Inflamación Cerebral

El compuesto también se puede usar para controlar el proceso de inflamación cerebral . Esto podría ser particularmente útil en el tratamiento de enfermedades neurodegenerativas, que a menudo están asociadas con la inflamación en el cerebro .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to play a role in the regulation of central inflammation and control of brain inflammation process . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might influence similar pathways and their downstream effects.

Result of Action

Related compounds have been found to have significant effects on inflammation processes . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might have similar effects.

Propiedades

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULJSSOBHAIERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382343 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438577-61-8 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

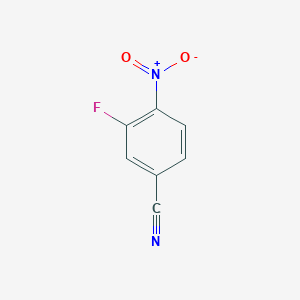

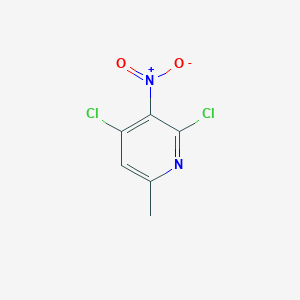

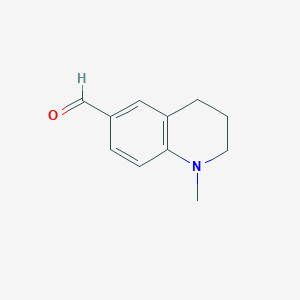

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)